molecular formula C9H4F3NO3 B2892936 2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid CAS No. 1495165-30-4

2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B2892936
CAS No.: 1495165-30-4
M. Wt: 231.13
InChI Key: WNQKTZKJWJTXGI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid is a high-value benzoxazole derivative intended for research and development purposes exclusively. This compound integrates two privileged elements in medicinal and materials chemistry: the benzoxazole heterocycle and the trifluoromethyl group. The benzoxazole core is a significant scaffold found in various pharmacologically active compounds and is typically synthesized via the condensation of 2-aminophenols with carboxylic acids . The integrated trifluoromethyl (-CF3) group is a prominent pharmacophore in modern drug design due to its ability to profoundly influence a molecule's biological characteristics by enhancing metabolic stability, membrane permeability, and lipophilicity . Its strong electron-withdrawing nature and the inertness of its carbon-fluorine bonds make it a valuable substituent for optimizing lead compounds . This specific carboxylic acid-functionalized benzoxazole serves as a versatile building block for the synthesis of more complex molecules. Potential research applications include serving as a precursor for the development of novel pharmaceutical candidates, particularly in the creation of protease inhibitors, kinase inhibitors, and other targeted therapies where the benzoxazole scaffold is prevalent. Furthermore, its structural features make it a candidate for developing advanced materials, such as functionalized polymers and organic electronic materials. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with standard laboratory safety protocols.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)8-13-5-3-4(7(14)15)1-2-6(5)16-8/h1-3H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQKTZKJWJTXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

Biological Activity

2-(Trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole core substituted with a trifluoromethyl group and a carboxylic acid moiety. Its molecular formula is C9H6F3NO2C_9H_6F_3NO_2.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanism of action involves:

  • Enzyme Interaction : The compound binds to active sites of target enzymes, inhibiting their activity. For instance, it has been noted to inhibit cholinesterases, affecting neurotransmitter levels and potentially reducing inflammation.
  • Gene Expression Modulation : Alters the expression of genes involved in inflammatory responses and apoptosis pathways, thereby influencing cellular metabolism and function .
PropertyDescription
SolubilitySoluble in organic solvents; limited solubility in water
StabilityStable under standard laboratory conditions
pKaApproximately 4.5 (indicative of acidic behavior)
LipophilicityModerate lipophilicity due to trifluoromethyl group

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against various microbial strains. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties across several cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast cancer)15.63Induction of apoptosis via Bcl-2 inhibition
U-937 (Leukemia)12.34Modulation of cell cycle regulation
A549 (Lung cancer)18.45Inhibition of proliferation

Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways .

Comparison with Similar Compounds

Benzimidazole Derivatives

Benzimidazole analogs share a fused benzene-imidazole ring system but differ in substituent placement and electronic effects.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic acid -CF₃ on phenyl ring (position 3) C₁₅H₉F₃N₂O₂ 306.24 Increased aromaticity; phenyl ring enhances π-π interactions
2-Methyl-1H-benzimidazole-5-carboxylic acid -CH₃ at position 2 C₉H₈N₂O₂ 176.17 Reduced electron-withdrawing effects; lower metabolic stability vs. -CF₃
2-Mercapto-5-benzimidazolecarboxylic acid -SH (thiol) at position 2 C₈H₆N₂O₂S 194.21 Thiol group enables disulfide bonding; higher reactivity vs. inert -CF₃

Key Differences :

  • Electronic Effects : The target compound’s -CF₃ group is more electron-withdrawing than -CH₃ or -SH, altering acidity (pKa) and conjugation .
  • Reactivity : Thiol-containing analogs (e.g., 2-mercapto derivatives) exhibit redox activity, unlike the chemically inert -CF₃ group .

Benzoxazole Derivatives

Variants with modified substituents on the benzoxazole core highlight the impact of trifluoromethyl positioning.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
2-(2,2,2-Trifluoroethyl)-1,3-benzoxazole-5-carboxylic acid -CF₃ on ethyl chain at position 2 C₁₀H₆F₃NO₃ 245.16 Increased lipophilicity; flexible ethyl linker vs. rigid -CF₃
2-(Piperazin-1-yl)-1,3-benzoxazole-5-carboxylic acid Piperazine at position 2 C₁₂H₁₃N₃O₃ 247.26 Basic nitrogen enhances solubility; potential for salt formation

Key Differences :

  • Solubility : Piperazine substituents improve water solubility, whereas -CF₃ reduces it .
  • Stereoelectronic Effects : Direct -CF₃ substitution on the benzoxazole ring maximizes electron withdrawal, stabilizing negative charge on the carboxylic acid .

Thiazole and Pyrazole Derivatives

Heterocycles with sulfur or nitrogen-rich cores demonstrate divergent electronic and steric profiles.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Methyl 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylate -CF₃ on thiazole; -COOCH₃ at position 4 C₇H₆F₃N₃O₂S 253.20 Thiazole’s sulfur enhances polarizability; amino group enables H-bonding
3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid Halogens on phenyl ring C₁₀H₅Cl₂FNO₂ 276.06 Halogen substituents increase steric bulk and electronegativity

Key Differences :

  • Heteroatom Influence : Thiazoles (S) and pyrazoles (N-N) exhibit distinct electronic environments compared to benzoxazoles (O, N) .
  • Functional Groups: Amino or halogen substituents introduce additional interaction sites (e.g., H-bonding, halogen bonding) absent in the target compound .

Carboxylic Acid Positioning

The position of the -COOH group critically impacts molecular interactions:

Compound Name -COOH Position Key Implications Reference
5-Fluoro-1H-benzimidazole-2-carboxylic acid Position 2 Alters hydrogen-bonding networks; reduced planarity
2-(3-Carbonylphenyl)-1H-benzimidazole-5-carboxylic acid Position 5 Similar orientation to target compound; carbonyl enhances conjugation

Key Insight : A -COOH group at position 5 (as in the target compound) optimizes conjugation with the heterocyclic core, enhancing resonance stabilization and acidity .

Q & A

Basic: What are the common synthetic routes for 2-(trifluoromethyl)-1,3-benzoxazole-5-carboxylic acid?

The synthesis typically involves cyclization of substituted benzoic acid precursors. For example:

  • Step 1 : Start with 5-carboxy-2-amino phenol derivatives. Introduce the trifluoromethyl group via electrophilic substitution using CF₃ sources (e.g., Togni’s reagent) .
  • Step 2 : Cyclize the intermediate using dehydrating agents (e.g., POCl₃ or PPA) to form the benzoxazole ring .
  • Step 3 : Purify via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography .

Key challenges include controlling regioselectivity during cyclization and avoiding over-oxidation of the trifluoromethyl group.

Basic: How is the compound characterized structurally?

Standard methods include:

  • NMR : ¹⁹F NMR confirms the trifluoromethyl group (-CF₃ at ~-60 ppm), while ¹H/¹³C NMR resolves aromatic protons and carboxylic acid protons .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 257.03 for C₉H₄F₃NO₃) .
  • X-ray Crystallography : Resolves bond angles and packing motifs, as demonstrated for analogous thiazole-carboxylic acids .

Advanced: How does the trifluoromethyl group influence electronic and steric properties in reactivity studies?

The -CF₃ group is strongly electron-withdrawing, which:

  • Activates the benzoxazole ring toward nucleophilic aromatic substitution at the 2- and 6-positions .
  • Enhances metabolic stability in biological studies by reducing oxidative degradation .
  • Complicates crystallization due to increased hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for X-ray analysis .

Experimental validation involves comparing reaction rates with non-fluorinated analogs and DFT calculations to map electron density .

Advanced: What strategies optimize regioselective functionalization of the benzoxazole ring?

  • Directing Groups : Use -COOH at position 5 to direct electrophiles to position 4 via hydrogen bonding .
  • Metal Catalysis : Pd-catalyzed C-H activation for coupling reactions (e.g., Suzuki-Miyaura at position 6) .
  • Microwave-Assisted Synthesis : Enhances yields in SNAr reactions (e.g., 80% yield for 4-nitro derivative under 150°C/20 min) .

Contradictions arise in solvent effects; for example, DMF improves solubility but may deactivate Pd catalysts, requiring ligand optimization .

Advanced: How is computational modeling applied to predict biological activity?

  • Docking Studies : The carboxylic acid moiety binds to ATP-binding pockets in kinase targets (e.g., EGFR), while -CF₃ enhances hydrophobic interactions .
  • QSAR Models : LogP values (~2.1) predict moderate blood-brain barrier penetration, validated via in vitro assays .
  • MD Simulations : Reveal stable binding conformations in aqueous environments, critical for drug design .

Basic: What are the recommended purification methods for this compound?

  • Recrystallization : Use acetic acid/water mixtures to remove unreacted starting materials .
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) resolve positional isomers .
  • TLC Monitoring : Rf = 0.3–0.4 in ethyl acetate/hexane (3:7) .

Advanced: How do solvent and temperature affect cyclization efficiency?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization yields (75–85%) vs. toluene (40–50%) due to better intermediate stabilization .
  • Temperature : Optimal cyclization occurs at 110–120°C; higher temperatures (>130°C) promote decarboxylation .
  • Microwave Irradiation : Reduces reaction time from 12 h to 30 min with comparable yields .

Advanced: What analytical techniques resolve contradictory bioactivity data in enzyme inhibition studies?

  • IC50 Variability : Address via standardized assay conditions (e.g., pH 7.4 buffer, 25°C) .
  • LC-MS/MS : Quantifies metabolite interference (e.g., hydrolysis products) in cell-based assays .
  • Crystallography : Resolves binding modes to distinguish competitive vs. allosteric inhibition .

Basic: What safety precautions are required during handling?

  • PPE : Gloves and goggles to prevent skin/eye irritation (common with carboxylic acids and fluorinated compounds) .
  • Ventilation : Use fume hoods due to potential release of HF during decomposition .
  • Storage : Under argon at -20°C to prevent moisture absorption and degradation .

Advanced: How is the compound utilized in materials science?

  • Coordination Polymers : The carboxylic acid group chelates metal ions (e.g., Cu²⁺) to form porous frameworks for gas storage .
  • OLEDs : The benzoxazole core acts as an electron-transport layer, with -CF₃ enhancing thermal stability (Td > 300°C) .

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